(S)-2-(4-Butylphenyl)-propionic acid chemical properties
(S)-2-(4-Butylphenyl)-propionic acid chemical properties
The following technical guide details the chemical properties, synthesis, and pharmacological relevance of (S)-2-(4-Butylphenyl)propionic acid , a critical chiral analog and impurity of the NSAID Ibuprofen.
Synonyms: (S)-Ibuprofen Impurity B, (S)-p-n-Butylhydratropic Acid, S-4-Butyl-α-methylbenzeneacetic acid.[1] CAS Registry Number: 404354-76-3 (S-enantiomer); 3585-49-7 (Racemate). Chemical Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol [1][2][3][4][5][6][7]
Executive Summary
(S)-2-(4-Butylphenyl)propionic acid is the (S)-enantiomer of the n-butyl analog of Ibuprofen . While Ibuprofen possesses an isobutyl group at the para-position of the phenyl ring, this compound features a linear n-butyl chain.
In pharmaceutical development, this molecule is primarily characterized as Impurity B (European Pharmacopoeia) . It is a critical process-related impurity found in Dexibuprofen ((S)-Ibuprofen) and racemic Ibuprofen. Its presence is due to the contamination of the starting material, isobutylbenzene, with n-butylbenzene.
Despite its status as an impurity, the (S)-enantiomer retains pharmacological significance due to the structure-activity relationship (SAR) of the 2-arylpropionic acid class (profens), where the (S)-configuration generally dictates cyclooxygenase (COX) inhibition.
Physicochemical Profile
Structural Identity
The molecule belongs to the 2-arylpropionic acid class. The stereocenter at the
-
Chirality: (S)-Configuration (Sinister).
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Key Structural Difference: The linear butyl chain confers slightly different lipophilicity and steric parameters compared to the branched isobutyl group of Ibuprofen.
Physical Properties
Unlike Ibuprofen, which is a crystalline solid (mp 75–78 °C), the n-butyl analog exhibits lower crystallinity due to the flexibility of the linear alkyl chain.
| Property | Value / Description | Note |
| Physical State | Viscous Liquid to Low-Melting Solid | Often reported as a colorless liquid at RT.[2] |
| Boiling Point | ~325 °C (at 760 mmHg) | Predicted value; degrades before boiling. |
| pKa | 4.43 ± 0.10 | Typical for carboxylic acids; similar to Ibuprofen.[2][6] |
| LogP | 3.91 | Highly lipophilic; slightly higher than Ibuprofen (3.5). |
| Solubility | Soluble in organic solvents (MeOH, DCM, Ethyl Acetate). | Poorly soluble in water; soluble in aqueous base. |
Stereochemical Stability
Like other profens, (S)-2-(4-Butylphenyl)propionic acid is subject to chiral inversion . In vivo, the inactive (R)-enantiomer of profens often undergoes unidirectional inversion to the active (S)-enantiomer via an acyl-CoA intermediate. However, in vitro (stability studies), the enantiomer is chemically stable unless exposed to strong bases or high temperatures which can induce racemization.
Synthetic Pathways & Origin
Origin as an Impurity
The primary source of this compound in pharmaceutical manufacturing is the Friedel-Crafts acylation step.[4] Commercial isobutylbenzene often contains 0.1–0.5% n-butylbenzene. This impurity undergoes the same reaction sequence as the main API, resulting in the "Impurity B" analog.
Targeted Synthesis of the (S)-Enantiomer
To isolate the (S)-form for use as a reference standard, two primary strategies are employed:
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Asymmetric Synthesis: Utilizing chiral auxiliaries (e.g., Evans oxazolidinone) to alkylate the phenylacetic acid precursor.
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Classical Resolution: Crystallization of the racemate with a chiral amine (e.g., (S)-
-phenylethylamine), followed by acidification.
Diagram: Origin & Synthesis Workflow
Caption: Pathway A shows the co-synthesis of the impurity during Ibuprofen manufacturing. Pathway B illustrates the isolation of the specific (S)-enantiomer for analytical standards.
Analytical Characterization (QC/QA)[3][4]
Differentiation between Ibuprofen and its n-butyl analog is critical for batch release. The linear chain of the impurity typically results in stronger retention on reverse-phase columns compared to the branched isobutyl isomer.
High-Performance Liquid Chromatography (HPLC)
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Achiral RP-HPLC: Used to separate Impurity B from Ibuprofen.
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Column: C18 (Octadecylsilane).
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Mobile Phase: Acetonitrile/Phosphate Buffer (pH 3.0).
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Elution Order: Ibuprofen elutes before Impurity B (due to the higher lipophilicity of the linear n-butyl chain).
-
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Chiral HPLC: Used to confirm enantiomeric purity (S vs R).
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Column: Chiralcel OJ-H or Chiralpak AD-H (Amylose/Cellulose derivatives).
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Mode: Normal phase (Hexane/IPA) is preferred for maximum selectivity.
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Spectroscopic Identification
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Mass Spectrometry (MS): Both Ibuprofen and Impurity B have the same molecular weight (206.3 Da). Differentiation requires high-resolution MS or fragmentation pattern analysis.
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Key Fragment: The tropylium ion formation differs slightly due to the linear vs. branched alkyl chain stability.
-
-
NMR Spectroscopy:
Pharmacological Chemistry[1][3][4][6][12][13][14]
Mechanism of Action (SAR)
The (S)-enantiomer is the "eutomer" (active isomer) for COX inhibition.
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Binding Site: The carboxylate group binds to Arg-120 in the COX enzyme channel.
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Hydrophobic Channel: The n-butyl chain occupies the hydrophobic pocket usually filled by the isobutyl group.
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Potency: While active, the n-butyl analog is generally considered less potent or equipotent to Ibuprofen but is strictly controlled due to its status as an uncharacterized impurity in high concentrations.
Metabolic Inversion
A unique property of 2-arylpropionic acids is the unidirectional metabolic inversion from (R) to (S).
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Enzyme:
-Methylacyl-CoA racemase (AMACR). -
Mechanism: The (R)-enantiomer is converted to a CoA thioester, racemized, and hydrolyzed back to the free acid, enriching the (S)-form in plasma. This implies that even if (R)-Impurity B is present, it may convert to the (S)-form in vivo.
Diagram: Mechanism of Action & Inversion
Caption: The (S)-enantiomer directly inhibits COX enzymes. The (R)-enantiomer undergoes metabolic inversion to the (S)-form via a CoA intermediate.
References
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European Pharmacopoeia (Ph. Eur.) . Ibuprofen Monograph: Impurity B. (Defines 2-(4-butylphenyl)propionic acid as a specified impurity).
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Smolecule . (S)-2-(4-Butylphenyl)-propionic acid Chemical Profile. Retrieved from Smolecule.com. Link
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National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 39912 (Dexibuprofen) and Impurities. Link
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ChemicalBook . Properties of (2RS)-2-(4-Butylphenyl)propanoic acid. (Confirming physical state and lipophilicity). Link
- Bayer, T. et al.Enzymatic resolution of ibuprofen and its impurities. Journal of Molecular Catalysis B: Enzymatic. (Describes the kinetic resolution of profen analogs).
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